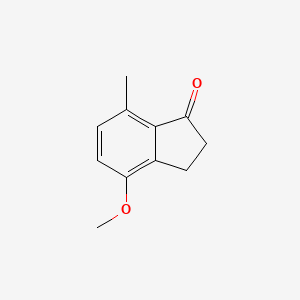

4-Methoxy-7-methyl-1-indanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-7-methyl-1-indanone is a derivative of 1-indanone, a class of compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-1-indanone typically involves the reaction of 4-hydroxy-7-methyl-1-indanone with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the methoxy derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-7-methyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methoxy-7-methyl-1-indanone has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various indanone derivatives.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups influence its binding affinity and reactivity. For instance, it may interact with enzymes or receptors involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

- 4-Methoxy-1-indanone

- 7-Methoxy-1-indanone

- 4-Methyl-1-indanone

- 5-Methoxy-1-indanone

Comparison: 4-Methoxy-7-methyl-1-indanone is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions .

Biological Activity

4-Methoxy-7-methyl-1-indanone is a synthetic compound belonging to the indanone family, characterized by its methoxy and methyl substituents. Its molecular formula is C10H10O2, and it exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H10O2

- Appearance : Light yellow crystalline solid

- Melting Point : 105-107 °C

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It has been tested against various viral strains, demonstrating the ability to inhibit viral replication through mechanisms that may involve modulation of oxidative stress pathways.

Antibacterial Effects

The compound has shown promising antibacterial properties against several pathogenic bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial growth.

Anticancer Activity

Studies have highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate cancer cells .

The biological activity of this compound is believed to be linked to its interaction with specific molecular targets involved in oxidative stress and apoptosis pathways. The compound's structure allows it to modulate enzyme activities related to oxidative stress, which is crucial for its therapeutic effects in neurodegenerative diseases and cancer .

Study on Anticancer Activity

A study investigated the effects of this compound on MCF-7 cells, focusing on its ability to induce apoptosis. The results indicated that the compound significantly reduced cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

Neuroprotective Effects

In a neuroprotection study involving ischemic stroke models, this compound was shown to reduce neuronal damage and infarction size when administered post-injury. This suggests potential applications in treating neurodegenerative disorders through its antioxidant properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methoxy-1-indanone | Methoxy group at position 4 | Lacks the methyl group at position 7 |

| 7-Methoxy-1-indanone | Methoxy group at position 7 | Lacks the methyl group at position 4 |

| 4-Methyl-1-indanone | Methyl group at position 4 | Lacks the methoxy group |

| 5-Methoxy-1-indanone | Methoxy group at position 5 | Different reactivity due to methoxy positioning |

The unique combination of methoxy and methyl groups in this compound significantly influences its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)8-4-5-9(12)11(7)8/h3,6H,4-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRAKVKUJOULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.